
4-(4-benzoyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine derivatives, including compounds structurally related to "4-(4-benzoyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine," have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known for their antimicrobial, antiproliferative, and various other pharmacological activities.
Synthesis Analysis
The synthesis of related benzo[4,5]imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminobenzaldehyde with aromatic aldehydes and malononitrile through a one-pot process, leading to compounds with potent antimicrobial activity (Prasoona, Kishore, & Brahmeshwari, 2020). Another synthesis route utilizes thiamine hydrochloride as a catalyst for combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole with aldehydes and β-dicarbonyl compounds in water, highlighting an environmentally benign method (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
Studies on the molecular and supramolecular structures of pyrimidine hybrids reveal diverse hydrogen-bonding patterns, leading to various supramolecular assemblies. These structures have been determined using X-ray crystallography, showcasing the complexity and versatility of pyrimidine derivatives in forming different molecular arrangements (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of novel compounds with potential biological activities. For example, the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives involves a nucleophilic substitution reaction, indicating the reactive nature of these compounds and their ability to form diverse chemical structures (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structures. The synthesis and structural analysis of these compounds provide insights into their physical characteristics, which are crucial for their potential applications in pharmaceuticals and materials science.
Chemical Properties Analysis
Pyrimidine derivatives exhibit a wide range of chemical properties, including antimicrobial, antiproliferative, and insecticidal activities. These properties are attributed to the unique chemical structures of the pyrimidine core and its various substituents, underscoring the importance of synthetic methods in tailoring these compounds for specific applications (Deohate & Palaspagar, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound 4-(4-benzoyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine is involved in the synthesis of various novel heterocyclic compounds with significant biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Activities
Research on pyrimidine-linked heterocyclic compounds, which may include structures similar to 4-(4-benzoyl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine, has demonstrated antimicrobial and insecticidal potential. These compounds have been tested against various microorganisms and pests, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Applications
The synthesis of related pyrimidine derivatives has led to compounds with antiproliferative activity against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown significant activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Eigenschaften
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-16(2)26(14-23-15)19-12-18(21-13-22-19)24-8-10-25(11-9-24)20(27)17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYPZHKWRPABBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
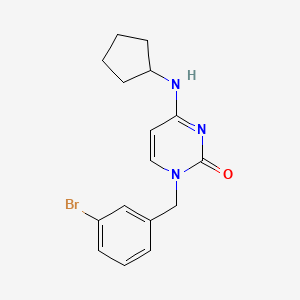
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
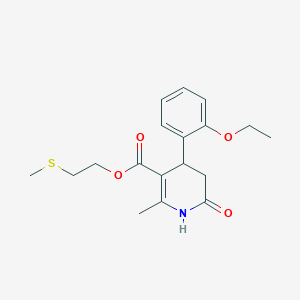
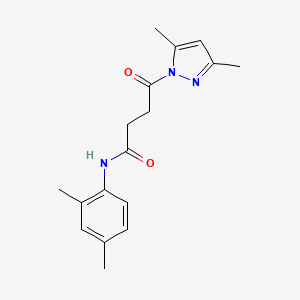

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
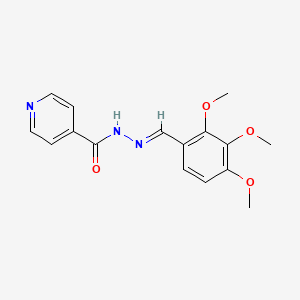
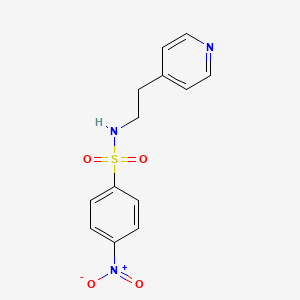

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)